Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane
Description
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-yl]silane is an organometallic compound featuring a conjugated diene backbone substituted with both trimethylsilyl (SiMe₃) and tributylstannyl (SnBu₃) groups. Its molecular formula is C₂₀H₄₀SiSn, with a molecular weight of 428.19 g/mol . The compound’s structure combines silicon and tin moieties, which impart unique electronic and steric properties. The conjugated diene system enhances reactivity in cross-coupling and cycloaddition reactions, while the tributylstannyl group enables participation in Stille couplings .
Properties
CAS No. |
156743-16-7 |
|---|---|
Molecular Formula |
C19H40SiSn |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
trimethyl(4-tributylstannylbuta-1,3-dienyl)silane |
InChI |
InChI=1S/C7H13Si.3C4H9.Sn/c1-5-6-7-8(2,3)4;3*1-3-4-2;/h1,5-7H,2-4H3;3*1,3-4H2,2H3; |
InChI Key |
YYAGYRCOMGYJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CC=C[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane typically involves the reaction of tributylstannyl compounds with trimethylsilyl reagents. One common method is the reaction of tributylstannyl chloride with trimethylsilylacetylene under specific conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored using techniques like gas chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using distillation or chromatography techniques.
Chemical Reactions Analysis
Cross-Coupling Reactions
The tributylstannyl group facilitates Stille coupling reactions, while the trimethylsilyl moiety stabilizes intermediates. Key examples include:
Stille Coupling with Aryl Halides
Reaction with aryl bromides in the presence of palladium catalysts yields coupled products with high efficiency:
| Substrate | Catalyst System | Yield | Product Application |
|---|---|---|---|
| Aryl bromide 16 | Pd-BI-DIME (5 mol%) | 89% | Synthesis of polycyclic compounds |
| Bromide 19 | Pd₂(dba)₃/PCy₃ | 57% | Functionalized enyne intermediates |
These reactions proceed under mild conditions (−78°C to room temperature) and tolerate steric hindrance, making them valuable for constructing complex architectures .
Functionalization Reactions
The buta-1,3-diene backbone undergoes selective modifications:
Alkyne Silylation
Lithiation followed by quenching with TMSCl introduces additional silyl groups:
textTerminal alkyne + n-BuLi → Lithiated intermediate Intermediate + TMSCl → Trimethylsilyl-derivatized product [3]
This method achieves functionalization without degrading the stannyl group.
Oxidative Transformations
Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the diene system to form quinone methides, enabling subsequent cyclization .
Comparative Reactivity with Analogues
The compound’s dual functionality distinguishes it from related organometallics:
| Compound | Key Reactivity Difference |
|---|---|
| Tributyl(vinyl)tin | Lacks silyl stabilization; lower thermal stability |
| 1,4-Bis(trimethylsilyl)buta-1,3-diyne | No stannyl group; limited cross-coupling utility |
| Trimethyl(phenyl)tin | Phenyl group reduces diene conjugation efficiency |
The synergistic effect of silicon and tin enhances both stability and reactivity, enabling sequential transformations .
Scientific Research Applications
Synthetic Applications
1. Cross-Coupling Reactions
Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane is primarily utilized in cross-coupling reactions, such as the Stille reaction, where it acts as a coupling partner with various electrophiles. The presence of the tributylstannyl group allows for efficient coupling with aryl halides and vinyl halides, facilitating the formation of complex organic molecules.
Case Study: Stille Coupling
In a study involving the synthesis of conjugated enynes, this compound was successfully coupled with aryl bromides to yield high-purity products. The reaction conditions were optimized to achieve yields exceeding 75%, demonstrating the effectiveness of the tributylstannyl moiety in promoting reaction efficiency .
Applications in Material Science
2. Synthesis of Functionalized Polymers
The compound has been explored for its potential in synthesizing functionalized polymers through radical polymerization techniques. The incorporation of this compound into polymer backbones can enhance thermal stability and mechanical properties.
Research Findings
Studies indicate that polymers derived from this silane exhibit improved thermal stability compared to their non-stannylated counterparts. This makes them suitable for applications in high-temperature environments .
Biological Applications
3. Potential Pharmaceutical Uses
The reactivity of this compound has also been investigated for potential pharmaceutical applications. Its derivatives have shown promise as intermediates in the synthesis of bioactive compounds.
Case Study: Hepatitis C Inhibitors
In research focused on hepatitis C virus inhibitors, derivatives of this compound were synthesized and evaluated for antiviral activity. Initial results indicated that these compounds could inhibit viral replication effectively, highlighting their potential as therapeutic agents .
Summary of Applications
| Application Area | Details |
|---|---|
| Cross-Coupling Reactions | Effective in Stille reactions with aryl halides; yields > 75% |
| Material Science | Enhances thermal stability in functionalized polymers |
| Pharmaceutical Synthesis | Potential use in synthesizing hepatitis C inhibitors |
Mechanism of Action
The mechanism of action of Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane involves its ability to form stable bonds with other atoms, particularly carbon. The silicon and tin atoms in the compound can participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Trimethyl(4-phenyl-1,3-butadiyn-1-yl)silane
- Molecular Formula : C₁₃H₁₄Si
- Molecular Weight : 198.34 g/mol
- Key Differences : Replaces the tributylstannyl group with a phenyl ring and features a butadiyne (C≡C–C≡C) backbone instead of a diene. The absence of tin reduces toxicity but limits utility in Stille couplings. The conjugated diyne system offers rigidity, enhancing use in materials science .
1,4-Bis(trimethylsilyl)-1,3-butadiyne
- Molecular Formula : C₁₀H₁₈Si₂
- Molecular Weight : 194.42 g/mol
- Key Differences : Contains two trimethylsilyl groups on a butadiyne backbone. The symmetric structure facilitates polymerization into conductive materials, contrasting with the unsymmetric tin-silicon diene system in the target compound .
Organotin and Organoboron Analogues
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
- Molecular Formula : C₁₁H₂₁BO₂Si
- Molecular Weight : 224.18 g/mol
- Key Differences : Substitutes tin with a boron-containing dioxaborolane group. This compound is tailored for Suzuki-Miyaura couplings, whereas the tributylstannyl variant excels in Stille reactions. The ethynyl (C≡C) spacer alters conjugation compared to the diene system .
Trimethylsilylethynyltri-n-butyltin
- Molecular Formula : C₁₇H₃₆SiSn
- Molecular Weight : 403.27 g/mol
- Key Differences : Features an ethynyl (C≡C) linker between silicon and tin. The linear alkyne structure reduces conjugation effects compared to the diene system, impacting reactivity in cycloadditions .
Physicochemical Properties
| Property | Target Compound | Trimethyl(4-phenylbutadiynyl)silane | 1,4-Bis(trimethylsilyl)butadiyne |
|---|---|---|---|
| Molecular Weight (g/mol) | 428.19 | 198.34 | 194.42 |
| Conjugation Length | Diene (C=C–C=C) | Diyne (C≡C–C≡C) | Diyne (C≡C–C≡C) |
| Heavy Atom | Sn | None | Si |
| LogP (Predicted) | ~6.2 | ~3.8 | ~4.1 |
Q & A
Q. What are the most reliable synthetic methodologies for preparing Trimethyl[4-(tributylstannyl)buta-1,3-dien-1-YL]silane?
The compound can be synthesized via homologative coupling reactions using organometallic catalysts. For example, the Cp₂ZrCl₂–Et₃Al reagent system enables the coupling of trimethylsilyl-substituted alkynes with tributylstannyl reagents, yielding conjugated dienes with high regioselectivity . Alkyne metathesis is another viable approach, as demonstrated in the synthesis of structurally similar silane-terminated conjugated systems (e.g., trimethyl(penta-1,3-diynyl)silane) using molybdenum-based catalysts . Key steps include strict temperature control (−78°C to room temperature), inert atmosphere, and purification via flash chromatography on silica gel.
Q. How can researchers characterize the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is critical for confirming regiochemistry and bonding patterns. For instance, ¹H NMR of analogous compounds like (Butane-1,3-diyne-1,4-diyl)bis(triisopropylsilane) reveals distinct proton environments for silyl and stannyl groups . X-ray crystallography provides definitive structural validation, as seen in studies of buta-1,3-diyne derivatives . Additionally, High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and isotopic patterns.
Q. What safety protocols are essential when handling this compound?
Due to the tributylstannyl group’s toxicity and air sensitivity, researchers must use gloveboxes or Schlenk lines under inert atmospheres. Sigma-Aldrich’s guidelines for similar stannanes recommend avoiding skin contact, using PPE (gloves, goggles), and storing at −20°C in amber vials . Waste disposal should adhere to institutional protocols for organotin compounds.
Advanced Research Questions
Q. How does the tributylstannyl group influence regioselectivity in cross-coupling reactions?
The tributylstannyl moiety acts as a directing group in Pd-catalyzed Stille couplings, enabling selective bond formation at the β-position of the diene. Evidence from Cp₂ZrCl₂–Et₃Al-mediated reactions shows that steric and electronic effects of the stannyl group suppress cyclic carbometallation pathways, favoring linear 1,3-diene products . Computational studies (e.g., DFT) are recommended to map transition states and rationalize selectivity trends.
Q. What strategies optimize the compound’s stability in materials science applications?
Incorporating the compound into conjugated polymers or Metal-Organic Frameworks (MOFs) enhances stability. For example, pyridinium dyes with buta-1,3-dienyl backbones in MOFs exhibit improved photoluminescence efficiency due to reduced aggregation . Researchers should explore co-polymerization with electron-deficient monomers or encapsulation in hydrophobic matrices to mitigate hydrolysis of the silane/stannane groups.
Q. How can contradictions in reported reaction yields be resolved?
Discrepancies often arise from catalyst loading, solvent polarity, or trace moisture. For instance, alkyne metathesis yields drop significantly if Mo catalysts are not rigorously purified . Systematic DOE (Design of Experiments) approaches, including varying catalyst ratios (e.g., 5–10 mol%) and solvents (THF vs. toluene), are advised. Kinetic profiling via in situ IR or NMR can identify side reactions (e.g., protodestannylation).
Methodological Considerations
- Synthetic Optimization : Use triethylamine as a proton scavenger to enhance catalyst longevity .
- Analytical Cross-Validation : Combine NMR with Sn-edge XANES to probe stannyl coordination environments .
- Computational Modeling : Employ QSPR (Quantitative Structure-Property Relationship) tools to predict reactivity and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
